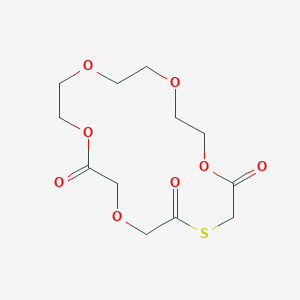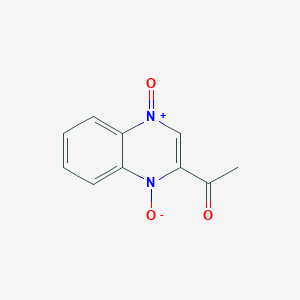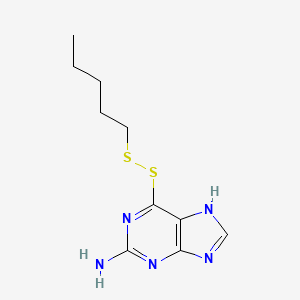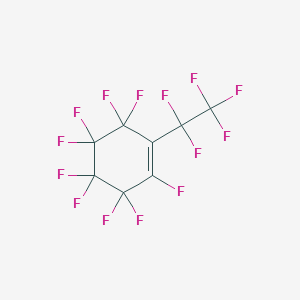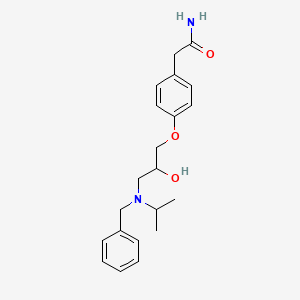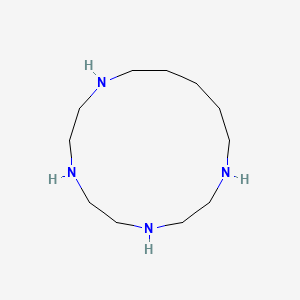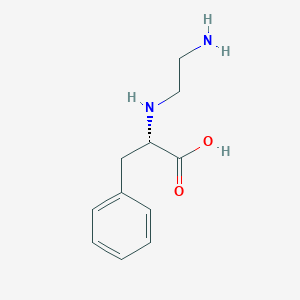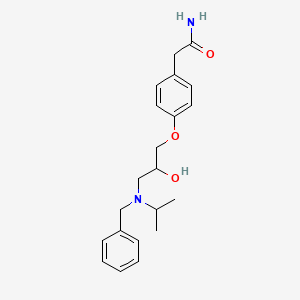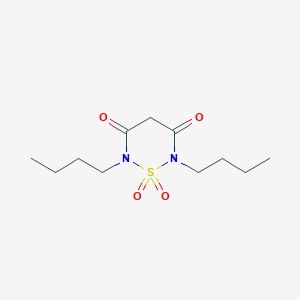
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur and nitrogen atoms in the ring, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiadiazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitrogen atoms in the ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the ring can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone: Similar in structure but with methyl groups instead of butyl groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazine ring, leading to different chemical and biological properties.
Uniqueness
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The butyl groups provide steric hindrance and hydrophobic interactions that can affect the compound’s behavior in chemical and biological systems .
Propiedades
Número CAS |
83789-13-3 |
|---|---|
Fórmula molecular |
C11H20N2O4S |
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
2,6-dibutyl-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C11H20N2O4S/c1-3-5-7-12-10(14)9-11(15)13(8-6-4-2)18(12,16)17/h3-9H2,1-2H3 |
Clave InChI |
JPURJEPTGMMRAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CC(=O)N(S1(=O)=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
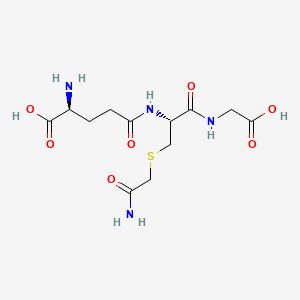
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
